![molecular formula C20H28N2OS B3980667 N-1-adamantyl-N'-{2-[(4-methylphenyl)thio]ethyl}urea](/img/structure/B3980667.png)
N-1-adamantyl-N'-{2-[(4-methylphenyl)thio]ethyl}urea
Descripción general
Descripción
N-1-adamantyl-N'-{2-[(4-methylphenyl)thio]ethyl}urea, also known as ABEU, is a chemical compound that has been widely studied for its potential applications in scientific research. ABEU belongs to the class of adamantyl urea derivatives, which have shown promising results in various fields of research, including medicinal chemistry, drug discovery, and biochemistry.
Mecanismo De Acción
The mechanism of action of N-1-adamantyl-N'-{2-[(4-methylphenyl)thio]ethyl}urea involves the selective binding to Rpn13, which is a component of the proteasome. The proteasome is a large protein complex that is responsible for the degradation of damaged proteins in cells. By binding to Rpn13, this compound can inhibit the function of the proteasome and potentially lead to the accumulation of damaged proteins in cells.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that this compound can selectively inhibit the function of the proteasome and induce cell death in cancer cells. In vivo studies have shown that this compound can reduce the growth of tumors in mouse models of cancer. Additionally, this compound has been shown to have anti-inflammatory effects in animal models of inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-1-adamantyl-N'-{2-[(4-methylphenyl)thio]ethyl}urea is its selectivity for Rpn13, which allows for the specific targeting of this protein in cells. Additionally, this compound has been shown to have low toxicity in animal models, which makes it a promising candidate for further development as a therapeutic agent. However, one limitation of this compound is its relatively low solubility in aqueous solutions, which can make it difficult to use in certain experimental settings.
Direcciones Futuras
There are several future directions for the study of N-1-adamantyl-N'-{2-[(4-methylphenyl)thio]ethyl}urea. One potential direction is the development of this compound as a therapeutic agent for the treatment of cancer and other diseases. Additionally, further studies are needed to elucidate the mechanism of action of this compound and its effects on other cellular processes. Finally, the development of new synthetic methods for this compound and related compounds may lead to the discovery of new chemical probes and therapeutic agents.
Aplicaciones Científicas De Investigación
N-1-adamantyl-N'-{2-[(4-methylphenyl)thio]ethyl}urea has been extensively studied for its potential applications in scientific research. One of the most promising applications of this compound is its use as a chemical probe for studying the function of a specific protein in cells. This compound has been shown to selectively bind to a protein called Rpn13, which is involved in the degradation of damaged proteins in cells. By selectively binding to Rpn13, this compound can be used to study the function of this protein in cells and potentially identify new targets for drug development.
Propiedades
IUPAC Name |
1-(1-adamantyl)-3-[2-(4-methylphenyl)sulfanylethyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2OS/c1-14-2-4-18(5-3-14)24-7-6-21-19(23)22-20-11-15-8-16(12-20)10-17(9-15)13-20/h2-5,15-17H,6-13H2,1H3,(H2,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISOIFTSAZPPBET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCCNC(=O)NC23CC4CC(C2)CC(C4)C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



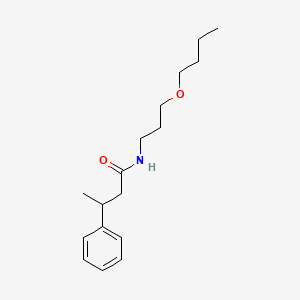

![5-[4-(1-benzofuran-2-ylcarbonyl)-1-piperazinyl]-N-(2-furylmethyl)-2-nitroaniline](/img/structure/B3980599.png)

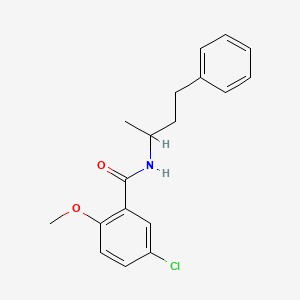
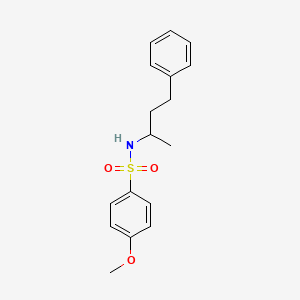

![N~1~-{2-[(4-chlorophenyl)thio]ethyl}-N~2~-(methylsulfonyl)-N~2~-phenylalaninamide](/img/structure/B3980629.png)
![1-[4-fluoro-5-(4-methyl-1-piperazinyl)-2-nitrophenyl]azepane](/img/structure/B3980642.png)
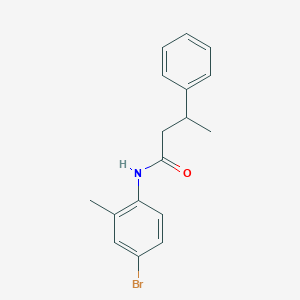
![N-{2-[1-(1-naphthylmethyl)-1,2,5,6-tetrahydropyridin-3-yl]ethyl}acetamide](/img/structure/B3980673.png)
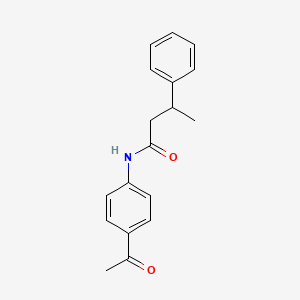
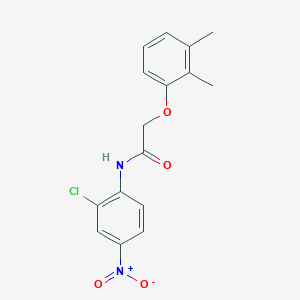
![N-cyclohexyl-N-{2-[4-(2-fluorophenyl)-1-piperazinyl]-2-oxoethyl}-4-methylbenzenesulfonamide](/img/structure/B3980677.png)